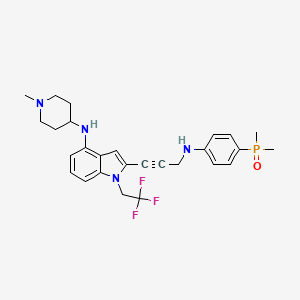
p53 Activator 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p53 Activator 7: is a highly potent and cell-permeable activator of the p53 mutation Y220C. The p53 protein, often referred to as the “guardian of the genome,” plays a crucial role in regulating the cell cycle and preventing cancer formation. Mutations in the p53 gene are common in various cancers, and this compound is designed to restore the function of the mutated p53 protein, thereby inducing apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p53 Activator 7 involves several steps, including the formation of key intermediates and the final coupling reaction. The compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to prevent contamination and ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions: p53 Activator 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The alkyne group in this compound allows it to participate in substitution reactions, particularly in the presence of azide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Copper catalysts are commonly used in CuAAc reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, CuAAc reactions with azide groups result in the formation of triazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: p53 Activator 7 is used in chemical research to study the activation and stabilization of the p53 protein. It serves as a tool for investigating the molecular mechanisms underlying p53 activation and its role in cancer suppression .
Biology: In biological research, this compound is employed to study the effects of p53 activation on cell cycle regulation, apoptosis, and DNA repair. It is particularly useful in experiments involving cancer cell lines with p53 mutations .
Medicine: The compound has significant potential in cancer therapy. By restoring the function of mutated p53, this compound can induce apoptosis in cancer cells, making it a promising candidate for anti-cancer drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer treatments. Its ability to target and reactivate mutated p53 makes it a valuable asset in drug discovery and development .
Wirkmechanismus
p53 Activator 7 exerts its effects by binding to the p53 mutation Y220C and restoring its ability to bind DNA. This activation leads to the transcription of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. The compound’s mechanism of action involves modulating the stability and function of the p53 protein through posttranslational modifications and interactions with other cellular proteins .
Similar Compounds:
p53 Activator 1: Another small molecule that activates p53 by modulating its stability and function.
p53 Activator 2: Targets the p53 protein and enhances its transcriptional activity.
p53 Activator 3: Binds to p53 and promotes its interaction with DNA
Uniqueness of this compound: this compound is unique in its ability to specifically target the p53 mutation Y220C. This specificity allows it to restore the function of the mutated p53 protein more effectively than other activators. Additionally, its cell-permeable nature ensures efficient delivery to target cells, enhancing its therapeutic potential .
Eigenschaften
Molekularformel |
C27H32F3N4OP |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
2-[3-(4-dimethylphosphorylanilino)prop-1-ynyl]-N-(1-methylpiperidin-4-yl)-1-(2,2,2-trifluoroethyl)indol-4-amine |
InChI |
InChI=1S/C27H32F3N4OP/c1-33-16-13-21(14-17-33)32-25-7-4-8-26-24(25)18-22(34(26)19-27(28,29)30)6-5-15-31-20-9-11-23(12-10-20)36(2,3)35/h4,7-12,18,21,31-32H,13-17,19H2,1-3H3 |
InChI-Schlüssel |
TWHPNHHZQSJOEI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C#CCNC4=CC=C(C=C4)P(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)

![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)
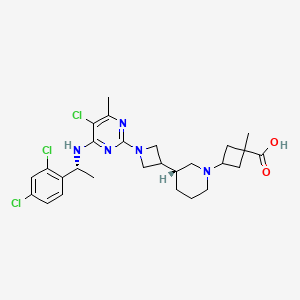
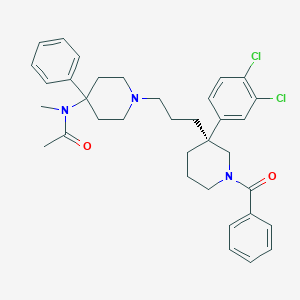
![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)
![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)

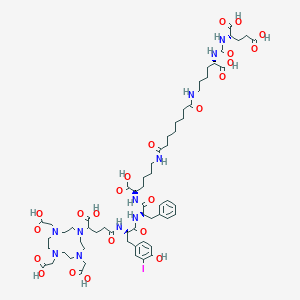
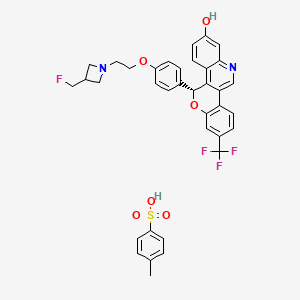
![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)